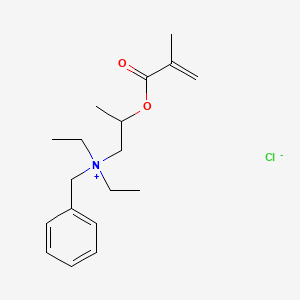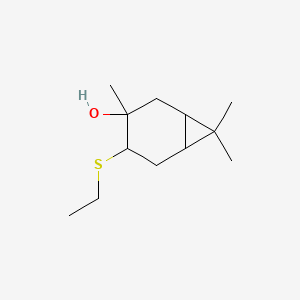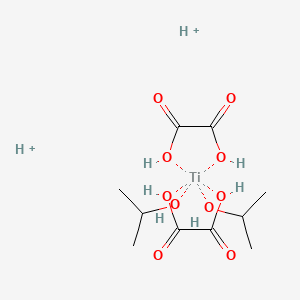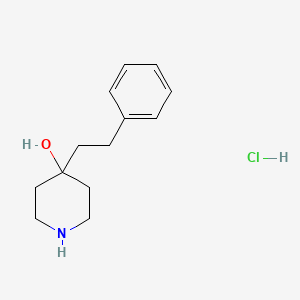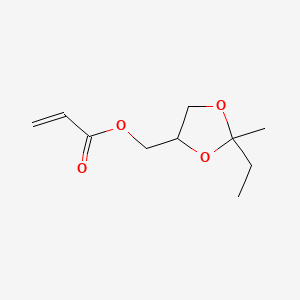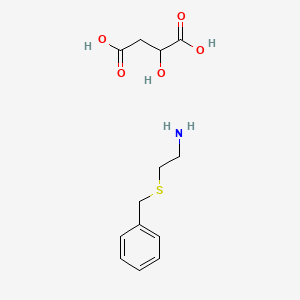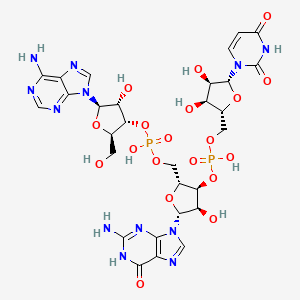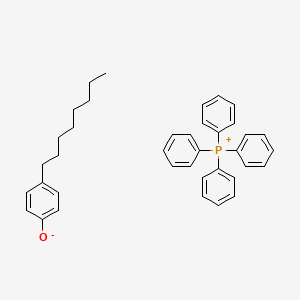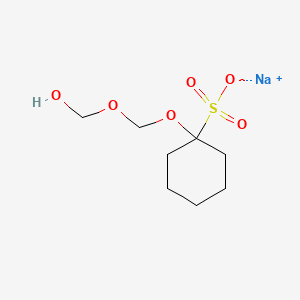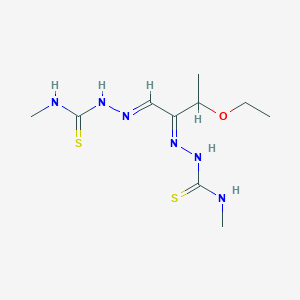![molecular formula C17H11N3O3 B12669078 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate CAS No. 94213-41-9](/img/structure/B12669078.png)
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by the presence of two isocyanate groups (-N=C=O) and are widely used in the production of polyurethanes, which are versatile polymers used in various applications such as foams, coatings, adhesives, and elastomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate typically involves the phosgenation of corresponding amines. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] where RNH₂ is the amine and COCl₂ is phosgene . This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, special precautions are required during this process .
Industrial Production Methods
In industrial settings, the production of diisocyanates often involves large-scale phosgenation processes. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored . Additionally, bio-based production methods are being investigated to address environmental concerns associated with traditional synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate undergoes various types of reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethane linkages under mild conditions.
Amines: Reacts with amines to form ureas, typically under ambient conditions.
Water: Reacts with water to form amines and carbon dioxide, often catalyzed by acids or bases.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate has several scientific research applications, including:
Polyurethane Production: Used as a key monomer in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Material Science: Investigated for its potential in developing advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Explored for use in drug delivery systems and medical devices due to its biocompatibility and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of polyurethanes and other polymers . The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages .
Comparación Con Compuestos Similares
Similar Compounds
Methylene Diphenyl Diisocyanate (MDI): Another widely used diisocyanate with similar applications in polyurethane production.
Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams and coatings.
Hexamethylene Diisocyanate (HDI): Utilized in high-performance surface coatings.
Uniqueness
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its structure allows for the formation of specialized polyurethanes with tailored mechanical and chemical properties .
Propiedades
Número CAS |
94213-41-9 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
2,4-diisocyanato-1-[(3-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-13(3-2-4-16(12)19-10-22)7-14-5-6-15(18-9-21)8-17(14)20-11-23/h2-6,8H,7H2,1H3 |
Clave InChI |
TXWSTJWCMLPFOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


